N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a carboxamide group . It’s likely that this compound has been synthesized for research purposes, given its complexity and the presence of several functional groups that are often seen in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused ring system that can exist in several isomeric forms . The exact structure would depend on the specific arrangement of these groups in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
- Heterocyclic compounds, including pyridazine analogs, demonstrate substantial pharmaceutical importance. One study focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighting its structure through XRD technique and evaluating its properties via DFT calculations and Hirshfeld surface analysis to understand the molecular interactions and stability of the compound (Sallam et al., 2021).
Biological Activities
Antitumor and Antimicrobial Activities : Enaminones have been used as precursors for synthesizing substituted pyrazoles and pyridine derivatives with notable antitumor and antimicrobial activities. This approach leverages the versatility of enaminones for generating diverse heterocyclic frameworks, demonstrating the potential for developing new therapeutic agents (Riyadh, 2011).
Antimicrobial Evaluation : New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This research underscores the importance of heterocyclic compounds in developing novel antimicrobial agents, contributing to the fight against resistant bacterial strains (Bhuiyan et al., 2006).
Anti-inflammatory Activity : Indolyl azetidinones have been explored for their anti-inflammatory activity, highlighting the potential of cyclic compounds in addressing inflammatory conditions. This area of research is critical for developing new treatments for chronic inflammation-related diseases (Kalsi et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors .
Mode of Action
Compounds with similar structures have been reported to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to various biological effects.
Biochemical Pathways
Similar compounds have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals . They can make specific interactions with different target receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have shown potent antiproliferative activities against various cell lines .
Action Environment
The synthesis of similar compounds involves various routes, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds
Cellular Effects
Similar compounds have been found to exhibit cytotoxicity at certain concentrations . They have also been found to exhibit promising antiviral activity
Molecular Mechanism
Similar compounds have been found to exhibit promising dual enzyme inhibition of PARP-1 and EGFR
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h9-10,13-15H,2-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVSAMVQSSRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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